1,3-Dimesityl-1,3-propanedione
Overview
Description
1,3-Dimesityl-1,3-propanedione is an organic compound with the molecular formula C21H24O2. It is characterized by the presence of two mesityl groups attached to a central propanedione moiety.
Preparation Methods
The synthesis of 1,3-Dimesityl-1,3-propanedione typically involves the reaction of mesityl chloride with sodium ethoxide, followed by the addition of acetylacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1,3-Dimesityl-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The mesityl groups in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives
Scientific Research Applications
1,3-Dimesityl-1,3-propanedione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 1,3-Dimesityl-1,3-propanedione involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, influencing various biochemical processes. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,3-Dimesityl-1,3-propanedione can be compared with other similar compounds such as:
1,3-Diphenyl-1,3-propanedione: Similar in structure but with phenyl groups instead of mesityl groups.
1,3-Di(2,4,6-trimethylphenyl)-1,3-propanedione: Another variant with different substituents on the aromatic rings.
1,3-Dibenzyl-1,3-propanedione: Features benzyl groups instead of mesityl groups.
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)propane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-12-7-14(3)20(15(4)8-12)18(22)11-19(23)21-16(5)9-13(2)10-17(21)6/h7-10H,11H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHVNYNCXKORFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C2=C(C=C(C=C2C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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